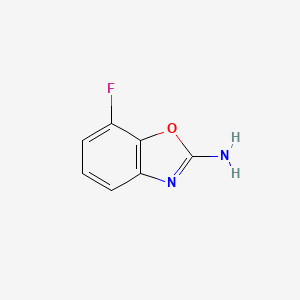

7-Fluoro-1,3-benzoxazol-2-amine

Description

Properties

IUPAC Name |

7-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHCQEXONBXTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266987-58-9 | |

| Record name | 7-fluoro-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 7 Fluoro 1,3 Benzoxazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of 7-Fluoro-1,3-benzoxazol-2-amine. Through the analysis of different nuclei, such as ¹H, ¹³C, and ¹⁹F, detailed information about the molecular framework, connectivity, and the electronic environment of atoms can be obtained. researchgate.net

¹H NMR Applications for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides critical insights into the number, type, and connectivity of protons within a molecule. In the context of this compound derivatives, ¹H NMR is used to confirm the substitution pattern on the benzoxazole (B165842) ring and any attached functional groups.

The aromatic region of the spectrum (typically δ 6.5-8.5 ppm) is of particular interest. nih.gov The protons on the benzene (B151609) portion of the benzoxazole core exhibit characteristic chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) that are influenced by the positions of the fluorine atom, the amine group, and other substituents. The fluorine atom, being highly electronegative, generally causes a downfield shift for nearby protons. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (H-F coupling) can lead to additional splitting in the proton signals, providing definitive evidence for the proximity of these nuclei. For instance, in related benzoxazole structures, aromatic protons typically appear as multiplets in the range of 7.38–7.81 ppm. mdpi.com

Table 1: Illustrative ¹H NMR Data for a Substituted Benzoxazole Derivative Data is for 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole, a related benzoxazole derivative, to illustrate typical chemical shifts.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H meta to OSO₂F | 8.38 | d, J = 8.8 |

| H-4 | 7.79–7.81 | m |

| H-7 | 7.60–7.62 | m |

| H ortho to OSO₂F | 7.52 | d, J = 8.8 |

| H-5, H-6 | 7.38–7.43 | m |

Source: mdpi.com

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in a derivative of this compound produces a distinct signal, with its chemical shift indicating its electronic environment. The signals for the carbons of the benzoxazole core are typically found in the aromatic region (δ 100-165 ppm). mdpi.commdpi.com

The carbon atom directly bonded to the fluorine (C-7) exhibits a large C-F coupling constant, which is a key diagnostic feature in the ¹³C NMR spectrum. Its chemical shift is significantly influenced by the high electronegativity of fluorine. The chemical shifts of the other carbons in the ring (C-3a, C-4, C-5, C-6, and C-7a) are also modulated by the fluorine substituent, providing further structural confirmation. beilstein-journals.org The C-2 carbon, attached to the amine group, also has a characteristic chemical shift, often appearing in the range of δ 160-165 ppm in related benzoxazole systems. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Benzoxazole Moiety Data is for 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole to demonstrate typical resonance values.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=N (C-2) | 161.1 |

| Aromatic/Benzoxazole Carbons | 151.7, 150.9, 141.8, 129.8, 127.8, 125.8, 125.0, 121.7, 120.4, 110.8 |

Source: mdpi.com

Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for analyzing fluorinated organic compounds. nih.govnih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and provide clear, unambiguous signals with a wide chemical shift range, minimizing the likelihood of signal overlap. nih.govresearchgate.net

For derivatives of this compound, ¹⁹F NMR provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to the electronic effects of neighboring substituents. This makes ¹⁹F NMR an excellent tool for confirming the identity of a target compound and for detecting subtle structural changes. chemrxiv.org For example, the ¹⁹F NMR spectrum of a related fluorinated benzoxazole derivative, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole, shows a single peak at 38.48 ppm, which is characteristic of the fluorosulfate (B1228806) group environment. mdpi.com For a fluorine atom attached directly to the benzoxazole ring, a different chemical shift would be expected, providing a unique fingerprint for the molecule.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z). researchgate.net For derivatives of this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in confirming the identity of a newly synthesized compound. beilstein-journals.org HRMS instruments like Time-of-Flight (TOF) or Orbitrap can provide unambiguous molecular formulae for the parent ion and its major fragments, lending high confidence to the structural assignment. nih.govnih.gov

Table 3: Example of HRMS Data Presentation

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 153.0513 | 153.0510 | -2.0 | C₇H₆FN₂O |

Note: This is a hypothetical example for the parent compound this compound to illustrate the principle.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. aip.org

For this compound derivatives, the fragmentation pattern can reveal key structural features. The molecular ion peak (M⁺·) confirms the molecular weight. Characteristic fragmentation pathways for benzoxazoles often involve cleavage of the oxazole (B20620) ring and loss of small, stable molecules like CO or HCN. aip.orgresearchgate.net The presence of the fluorine atom and the amine group will direct specific fragmentation pathways, leading to diagnostically important ions that help to confirm the structure and substitution pattern. For instance, the fragmentation of a related compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, shows a significant molecular ion peak at m/z 293.0. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique employed to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its bonds. For this compound and its derivatives, IR spectroscopy provides critical information for structural elucidation by identifying key vibrational modes associated with the amine group, the benzoxazole core, and the carbon-fluorine bond.

The IR spectrum of a primary aromatic amine, such as this compound, typically displays two distinct absorption bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgwpmucdn.comorgchemboulder.com The N-H bending vibration, or scissoring, is characteristically observed around 1650-1580 cm⁻¹. orgchemboulder.com

The benzoxazole ring system itself presents several characteristic bands. The C=N stretching vibration of the oxazole ring is typically found in the 1690-1640 cm⁻¹ region. researchgate.net Aromatic C-N stretching vibrations are observed as strong bands in the 1350-1200 cm⁻¹ range. libretexts.orgorgchemboulder.com Furthermore, the C-O-C stretching vibrations of the oxazole ring contribute to the spectrum, often appearing in the 1280-1050 cm⁻¹ region. The presence of the fluorine substituent on the benzene ring introduces a C-F stretching vibration, which is typically a strong band in the 1400-1000 cm⁻¹ range.

The table below summarizes the characteristic IR absorption bands for the key functional groups in this compound derivatives.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Imine (C=N) | Stretch | 1690 - 1640 |

| Aromatic C-N | Stretch | 1350 - 1200 |

| Ether (Ar-O-C) | Asymmetric & Symmetric Stretch | 1280 - 1050 |

| Fluoro (C-F) | Stretch | 1400 - 1000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

This table is a compilation of typical wavenumber ranges for the indicated functional groups and may vary slightly for specific derivatives.

Other Advanced Analytical Techniques

Beyond foundational spectroscopic methods, a suite of advanced analytical techniques is essential for a comprehensive characterization of this compound derivatives, ensuring their purity, thermal stability, and elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthesized compounds and for separating components in a mixture. For derivatives of this compound, reversed-phase HPLC is commonly employed. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of the compound is assessed by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The presence of additional peaks suggests the existence of impurities, starting materials, or byproducts. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis, often expressed as a percentage.

Fluorescence detection is particularly effective for these compounds, as the benzoxazole ring system is often fluorescent. frontiersin.org Derivatization with fluorogenic labeling reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to enhance detection sensitivity for related amine compounds. nih.govresearchgate.netnih.gov HPLC analysis is a critical step in verifying the successful synthesis and purification of these derivatives before further characterization and study. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials. up.pt It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides valuable information about the thermal transitions of a substance, such as melting point, glass transition temperature, and decomposition temperature.

For crystalline solids like many this compound derivatives, DSC analysis reveals a sharp endothermic peak corresponding to the melting point (Tₘ). The temperature at the peak of this transition is the melting point of the compound, a key indicator of its purity. Impurities typically broaden the melting peak and lower the melting point. The enthalpy of fusion (ΔHfus), which is the energy required to melt the solid, can also be determined from the area of the melting peak. up.pt This data is crucial for understanding the compound's physical stability and for quality control purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the elemental composition (by mass) of a compound. For organic compounds like this compound derivatives, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared to the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports its proposed chemical structure. frontiersin.org This technique is fundamental in the characterization of newly synthesized compounds to confirm that the desired product has been obtained. mdpi.com

The following table shows a hypothetical example of elemental analysis data for a derivative of this compound.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| Example Derivative | C₁₄H₁₀FN₃O | C: 65.88 | C: 65.79 |

| H: 3.95 | H: 3.99 | ||

| N: 16.46 | N: 16.51 |

This table presents illustrative data. Actual results will vary depending on the specific derivative.

Advanced Research Applications and Material Science Contributions of 7 Fluoro 1,3 Benzoxazol 2 Amine Analogues

Development of Fluorescent Probes and Labels

Fluorinated benzoxazole (B165842) and its related benzofurazan (B1196253) structures are key components in the design of fluorogenic reagents. These molecules are typically characterized by low intrinsic fluorescence but become highly fluorescent upon reaction with specific analytes, making them excellent probes for biological systems.

Protein Bioconjugation and Thiol Detection Applications

Analogues such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) have been developed as specialized reagents for detecting thiols. medchemexpress.comresearchgate.net Thiols, like the amino acid cysteine, play crucial roles in biological systems. mdpi.com

These fluorogenic reagents react with sulfhydryl groups (-SH) in proteins and small molecules. researchgate.netnih.gov For instance, DBD-F itself has negligible fluorescence but its thiol derivatives emit intensely around 510 nm when excited at approximately 380 nm. nih.gov The reaction with thiols is typically rapid and quantitative under mild conditions (e.g., 50°C and pH 8.0). researchgate.netnih.gov This high reactivity and specificity for thiols over other amino acids like alanine (B10760859) and proline make these compounds valuable for protein bioconjugation, allowing for the specific labeling of cysteine residues. researchgate.netnih.gov

Below is a table summarizing the detection limits for various thiols using DBD-F, highlighting its sensitivity.

| Thiol Compound | Detection Limit (pmol) |

| Cysteine | 0.92 |

| Glutathione | 0.16 |

| Homocysteine | 0.13 |

| N-acetylcysteine | 0.16 |

| alpha-mercaptopropionylglycine | 0.32 |

| Data sourced from PubMed. nih.gov |

Applications in Biological Imaging and Sensing

The ability of benzoxazole analogues to selectively react and generate a strong fluorescent signal is highly advantageous for biological imaging and sensing. Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) is another such analogue used for the fluorescence analysis of thiols, including cysteine, glutathione, and bovine serum albumin. rsc.org The detection limits for these thiols are in the picomole per milliliter range under optimal reaction conditions. rsc.org

Furthermore, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been effectively used as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters. nih.govresearchgate.net This reagent allows for the high-speed, online detection of amino acids like glutamate (B1630785) and GABA when coupled with techniques such as microdialysis-capillary electrophoresis. nih.govresearchgate.net The resulting NBD-F labeled amines are efficiently excited by common 488 nm lasers, facilitating their detection. nih.gov This application is critical for monitoring dynamic changes in neurotransmitter concentrations in real-time.

Liquid Crystalline Materials with Enhanced Electro-Optical Properties

Fluorinated benzoxazole-terminated compounds are of significant interest to chemists for creating liquid crystal (LC) materials with high birefringence and large dielectric anisotropy. nih.gov These properties are essential for applications in advanced optical devices. nih.govnih.gov

Design Principles for Nematic Mesophase Stability and Intervals

The stability and temperature range of the nematic phase—the most widely used liquid crystal phase—are critical for practical applications. Introducing fluorine atoms into the molecular structure of benzoxazole-based liquid crystals is a key design principle for enhancing these properties.

Lowering Melting Points and Suppressing Smectic Phases : The strategic placement of lateral fluorine substituents can lower the melting point of the LC compound and suppress the formation of more ordered smectic phases, thereby widening the nematic phase interval. nih.gov

Improving Nematic Stability : The introduction of two lateral fluorine atoms into the molecule has been shown to enhance nematic mesophase stability. tandfonline.comresearchgate.net This is partly because the fluorine substitution can increase the twist angle between phenyl rings in the biphenyl (B1667301) core, which reduces π–π interactions and favors the nematic phase over more ordered phases. figshare.comresearchgate.net

Molecular Structure : The inclusion of an ethynyl (B1212043) (-C≡C-) group in the molecular core, combined with fluorination, contributes to a large π-conjugated system that enhances nematic stability and results in wide mesophase ranges, in some cases over 100°C. tandfonline.comresearchgate.net

Role of Fluorination in Birefringence Enhancement

Birefringence (Δn), the difference between the extraordinary and ordinary refractive indices, is a crucial parameter for many LC applications. A high Δn allows for the fabrication of thinner display cells, leading to faster response times.

The incorporation of a benzoxazole unit into a rod-like molecule is an effective method to increase both birefringence and dielectric anisotropy (Δε) due to its π-conjugated structure and large dipole moment. researchgate.net Fluorination further refines these properties.

Increased π-Conjugation : The combination of a benzoxazole ring, an ethynyl bridge, and benzene (B151609) rings creates a large π-conjugated molecular core. This extended conjugation is a primary reason for the observed high birefringence values, which can be significantly higher than those of common tolane-based liquid crystals. tandfonline.comresearchgate.net

Enhanced Electro-Optical Properties : Studies on fluorinated benzoxazole liquid crystal compounds have demonstrated that they possess not only wide nematic phase intervals but also high birefringence. nih.govnih.gov For example, certain benzoxazole-terminated mesogenic compounds with fluoro-substituents exhibit high birefringence values of approximately 0.45. researchgate.net Some derivatives containing two lateral fluorine atoms and an ethynyl group display even higher birefringence, in the range of 0.507–0.624. tandfonline.comresearchgate.net

The table below shows the impact of lateral fluorine substitution on the phase transition temperatures of a benzoxazole liquid crystal series, illustrating the effect on the nematic range.

| Compound | Substitution | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |

| nPPF(2)BH | H | 12-28 | 13-45 | Varies |

| nPPF(2)BM | CH3 | 46-97 | 62-120 | Varies |

| nPPF(2)BN | NO2 | 82-108 | 87-113 | Varies |

| Data adapted from a study on laterally monofluorinated benzoxazole-liquid crystals. researchgate.net |

Polymer Materials with Advanced Functional Properties

The benzoxazole moiety is also a building block for high-performance polymers. Fluorinated benzoxazole polymers are sought after for applications in microelectronics and aerospace due to their desirable combination of properties. researchgate.net

Research has focused on synthesizing polymers that exhibit high thermal stability (degradation temperature > 400°C), a high glass-transition temperature (Tg > 350°C), and low water absorption (<1%). researchgate.net The incorporation of perfluoroisopropyl units into the polymer backbone is an effective strategy to decrease the material's dielectric constant, a critical property for next-generation microelectronic packaging. researchgate.net Furthermore, fluorinated polymers are noted for their chemical stability and inertness. mdpi.com

In the field of organic electronics, fluorinated benzothiadiazole-based conjugated polymers have been designed for high-performance organic thin-film transistors, achieving high charge carrier mobility due to the excellent planarity of the polymer backbone. dongguk.edu The integration of fluorinated benzothiadiazole units into donor-acceptor copolymers is also a significant advancement for organic solar cells, as fluorination helps to fine-tune energy levels, improve molecular packing, and enhance charge transport, ultimately boosting device performance. nih.gov

Synthesis and Characterization of Fluoro-Containing Poly(imide-benzoxazole) Nano-fibrous Membranes

The synthesis of fluoro-containing poly(imide-benzoxazole) (PIBO) nano-fibrous membranes (NFMs) is a multi-step process designed to create high-performance materials for advanced applications. mdpi.combohrium.comresearchgate.net The process typically begins with the preparation of polyimide (PI) nano-fibrous membranes through an electrospinning procedure. mdpi.comnih.gov The foundational PI resins are synthesized from organo-soluble components, specifically 2,2′-bis(3,4-dicarboxy-phenyl)hexafluoropropane dianhydride (6FDA) and various aromatic diamines that contain ortho-hydroxy-substituted benzamide (B126) units. mdpi.comnih.gov Key diamines used in this process include 2,2-bis[3-(4-aminobenzamide)-4-hydroxylphenyl]hexafluoropropane (p6FAHP) and 2,2-bis[3-(3-aminobenzamide)-4-hydroxyphenyl]hexafluoropropane (m6FAHP). mdpi.comnih.gov

Once the PI nano-fibrous membranes are formed via electrospinning, they undergo a crucial thermal dehydration step. This is typically carried out at high temperatures, such as 350 °C in a nitrogen atmosphere, to convert the polyimide precursor into the final poly(imide-benzoxazole) structure. mdpi.comnih.gov This thermal treatment facilitates the cyclization of the ortho-hydroxy-substituted benzamide units, forming the rigid and stable benzoxazole rings within the polymer backbone. mdpi.com

The resulting PIBO nano-fibrous membranes are then characterized to assess their physical and chemical properties. Characterization of these membranes has shown average fiber diameters of 1225 nm for PIBO-1 (derived from a p6FAHP precursor) and 816 nm for PIBO-2 (derived from an m6FAHP precursor). mdpi.combohrium.com

Development of Low Dielectric Constant and High Thermal Stability Polymers

A primary driver for the development of fluoro-containing poly(imide-benzoxazole)s is the urgent need for materials with both high thermal stability and low dielectric properties for applications in high-frequency mobile communications and microelectronics. mdpi.combohrium.com Standard polyimides, while thermally stable, often have dielectric constants (Dk) that are too high for high-frequency applications, typically around 3.2–3.5. mdpi.com The incorporation of both fluorine atoms and benzoxazole units into the polyimide structure effectively addresses these limitations. mdpi.comresearchgate.net

These advanced PIBO nano-fibrous membranes exhibit excellent thermal stability, with glass transition temperatures (Tg) recorded at over 310 °C and 5% weight loss temperatures (T5%) exceeding 500 °C in a nitrogen atmosphere. mdpi.comnih.gov For instance, one PIBO variant demonstrated a glass transition temperature of 364.2 °C. mdpi.com Fluorinated polybenzoxazole derived from benzoxazine (B1645224) monomers has also shown high thermal stability, with a reported Tg of 354 °C and a char yield of 65%. researchgate.net

The dielectric properties of these materials are particularly noteworthy. The PIBO nano-fibrous membranes show significantly reduced dielectric constants, with a Dk value of 1.64 for the PIBO-1 formulation and 1.82 for PIBO-2 at a frequency of 1 MHz. mdpi.combohrium.comresearchgate.net The dielectric dissipation factors (Df) are also low, ranging from 0.010 to 0.018. mdpi.combohrium.comnih.gov Other research on fluorinated polybenzoxazoles has reported dielectric constants ranging from 2.19 to 2.42 across a frequency range of 1 Hz to 1 MHz. researchgate.net The reduction in the dielectric constant is attributed to the presence of fluorine, which decreases interchain electronic interactions and lowers moisture absorption. kpi.ua

| Polymer | Precursors | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T5%) | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz | Reference |

|---|---|---|---|---|---|---|

| PIBO-1 | 6FDA-p6FAHP | 364.2 °C | >500 °C | 1.64 | 0.010-0.018 | mdpi.com |

| PIBO-2 | 6FDA-m6FAHP | >310 °C | >500 °C | 1.82 | 0.010-0.018 | mdpi.com |

| PBO-40 | o-hydroxy polyimide | 315 °C | 509 °C | 2.54 (@10 GHz) | 0.00585 (@10 GHz) | rsc.org |

| Fluorinated Polybenzoxazole | Benzoxazine monomer | 354 °C | - | 2.19-2.42 | - | researchgate.net |

Other Emerging Research Applications in Materials Science and Chemical Biology

Beyond their use as low-dielectric materials, analogues of 7-fluoro-1,3-benzoxazol-2-amine are finding applications in other areas of materials science and are recognized for their broad biological activities. In materials science, fluoro-containing polyimide (FPI) ultrafine fibrous membranes are being developed for modern optoelectronic applications where high whiteness and thermal stability are required. mdpi.com

In the realm of chemical biology, benzoxazole derivatives are significant due to their wide spectrum of biological activities. nih.govwisdomlib.orgresearchgate.net These compounds have been extensively studied and have shown potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govwisdomlib.orgmdpi.com The benzoxazole scaffold is a key component in many pharmaceutically relevant compounds. nih.govmdpi.com

Recent research has focused on the synthesis of novel 2-substituted benzoxazole derivatives to evaluate their potential as antimicrobial agents against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net Some of these compounds have demonstrated potent antibacterial activity, with studies suggesting they may function by inhibiting DNA gyrase. nih.govresearchgate.net Benzoxazole derivatives have also been explored for their applications in agriculture as fungicides and bactericides, showing effectiveness against pathogens like Botrytis cinerea and Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com Furthermore, specific fluorinated benzoxazole derivatives, such as 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are used as fluorogenic labeling reagents for the sensitive analysis of amino acid neurotransmitters in vivo. researchgate.net

Q & A

Basic: What synthetic routes are commonly employed for 7-Fluoro-1,3-benzoxazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of fluorinated precursors under reflux conditions. For example, benzoxazole ring formation can be achieved using 2-aminophenol derivatives and fluorinated carboxylic acids or esters. Reaction optimization includes solvent selection (e.g., ethanol or THF for polarity control), temperature modulation (80–120°C), and catalyst use (e.g., polyphosphoric acid) to enhance cyclization efficiency . Yield and purity are monitored via TLC and HPLC, with adjustments to reaction time (6–24 hours) based on intermediate stability .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Key methods include:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm) and fluorine coupling patterns. For example, the fluorine atom at position 7 causes distinct splitting in adjacent protons .

- Mass Spectrometry (LC-MS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., m/z 168.1 for CHFNO) .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm) and benzoxazole C=N (1600–1650 cm) validate functional groups .

Basic: What preliminary biological assays are used to screen this compound for bioactivity?

Initial screens focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, measuring IC values via fluorescence quenching .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction, with EC calculations .

Advanced: How can contradictory bioactivity data between this compound and its analogs be resolved?

Discrepancies often arise from structural variations (e.g., substituent position or halogen type). Strategies include:

- SAR Analysis : Compare analogs (e.g., 6-fluoro vs. 7-fluoro derivatives) to identify critical substituents for activity. For instance, 7-fluoro placement may enhance DNA intercalation in anticancer assays .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to target proteins, such as topoisomerase II .

- Metabolic Stability Tests : LC-MS/MS profiling to assess in vitro degradation rates, which may explain reduced in vivo efficacy .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

- Intermediate Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes by-products like uncyclized amines .

- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate cyclization steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% purity .

Advanced: How are spectroscopic techniques leveraged to resolve ambiguities in fluorine substitution patterns?

- F NMR : Directly identifies fluorine position via chemical shifts (e.g., δ -110 to -120 ppm for aromatic fluorines) and coupling constants (e.g., = 8–12 Hz) .

- X-ray Crystallography : Resolves crystal packing and confirms fluorine orientation in the benzoxazole ring .

- DFT Calculations : Predicts NMR chemical shifts using Gaussian software, cross-validated with experimental data .

Advanced: What mechanistic insights explain the anticancer activity of this compound?

Proposed mechanisms include:

- DNA Intercalation : Planar benzoxazole ring inserts between DNA base pairs, disrupting replication (evidenced by ethidium bromide displacement assays) .

- ROS Induction : Fluorine’s electron-withdrawing effect enhances ROS production in cancer cells, measured via DCFH-DA fluorescence .

- Kinase Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR), validated by kinase profiling panels .

Methodological: How can researchers address low solubility of this compound in biological assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Synthesize phosphate or acetate derivatives that hydrolyze in vivo to the active form .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Methodological: What quality control protocols ensure batch-to-batch consistency?

- HPLC Purity Checks : C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm; purity thresholds >98% .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor impurity profiles .

Emerging Research: What novel applications are being explored for this compound beyond traditional targets?

- Photodynamic Therapy : As a photosensitizer due to fluorophore-like emission at 450–500 nm .

- Neuroinflammation Modulation : Inhibition of A2A adenosine receptors, tested in microglial cell models .

- Materials Science : Incorporation into OLEDs as electron-transport layers, studied via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.